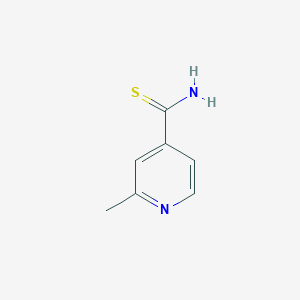

2-Methylpyridine-4-carbothioamide

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-methylpyridine-4-carbothioamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2S/c1-5-4-6(7(8)10)2-3-9-5/h2-4H,1H3,(H2,8,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPZPVMMGTQFGJI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CC(=C1)C(=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90388208 | |

| Record name | 2-Methyl-4-pyridinecarbothioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90388208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3390-77-0 | |

| Record name | 2-Methyl-4-pyridinecarbothioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90388208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methylpyridine-4-carbothioamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Thionation of a Carboxamide Precursor:

A frequently employed method for the synthesis of thioamides is the thionation of the corresponding carboxamide. This involves reacting the amide with a thionating agent. While specific patents for the thionation of 2-methylpyridine-4-carboxamide (B99329) are not detailed, patents covering the synthesis of various picolinamide (B142947) derivatives establish the synthesis of the amide precursor as a key step. google.comwipo.int For instance, the coupling of a picolinic acid with an amine is a well-documented process. google.com Following the formation of the amide, a standard thionation reaction would yield the desired carbothioamide.

Reaction of a Nitrile Precursor with a Sulfur Source:

Another prominent synthetic route involves the reaction of a nitrile with a source of sulfur, most commonly hydrogen sulfide (B99878) or its salts. This method is explicitly detailed in patents for the preparation of piperidine-4-carbothioamide (B1532958). google.comepo.org These patents describe the reaction of a cyanopiperidine with hydrogen sulfide, sometimes in the presence of a base or in a sealed reactor under pressure, to afford the carbothioamide. google.comepo.org This approach is directly translatable to the synthesis of 2-methylpyridine-4-carbothioamide, starting from 2-methyl-4-cyanopyridine.

Patents such as US10093626B2 and EP3154942B1 provide detailed conditions for this type of transformation, including reaction temperatures, pressures, and solvents. google.comepo.org For example, the process can be carried out in solvents like alcohols (e.g., n-butanol, ethanol) at temperatures ranging from 20°C to 100°C. google.comepo.org The reaction time can vary from a few hours to 24 hours. google.comepo.org Notably, some patented processes aim to improve upon older methods by avoiding stoichiometric amounts of base or simplifying work-up procedures. epo.org

Key Patent Data for Analogous Compounds

The following table summarizes key patents that, while not directly describing the synthesis of this compound, disclose relevant synthetic methodologies for analogous structures. These patents form the basis of our understanding of the likely industrial synthesis of the target compound.

| Patent Number | Title/Subject | Assignee/Applicant | Summary of Relevant Synthetic Methodology |

| US10093626B2 | Process for preparing piperidine-4-carbothioamide hydrochloride | Bayer CropScience Aktiengesellschaft | Describes the synthesis of piperidine-4-carbothioamide hydrochloride from 4-cyanopiperidine (B19701) hydrochloride and hydrogen sulfide in a solvent, with a catalytic amount of a base. google.com |

| EP3154942B1 | Preparation of piperidine-4-carbothioamide | Bayer Intellectual Property GmbH | Details a process for preparing piperidine-4-carbothioamide by reacting 4-cyanopiperidine with hydrogen sulfide in a solvent without the addition of a further base in a sealed vessel. epo.org |

| WO2021076681A1 | Process for synthesis of picolinamides | Corteva Agriscience LLC | Focuses on the coupling of 4-methoxy-3-acyloxypicolinic acid with amino esters to form picolinamides, establishing a route to the amide precursors of thioamides. google.comwipo.int |

| US2855400A | 2-methyl-pyridine-4-carboxylic acid derivatives | Ciba Pharmaceutical Products Inc. | Discloses the preparation of 2-methyl-pyridine-4-carboxylic acid hydrazide from the corresponding methyl ester, indicating methods for functionalizing the 4-position of 2-methylpyridine (B31789). google.com |

| WO2017043563A1 | Method for producing pyridinecarboxamide | Sumitomo Chemical Company, Limited | Describes a multi-step synthesis of a pyridinecarboxamide derivative, highlighting various transformations on the pyridine (B92270) ring. google.com |

Research Findings from Patent Analysis

The patent literature for analogous compounds provides valuable research findings that can inform the synthesis of this compound.

For the route starting from a nitrile, patents US10093626B2 and EP3154942B1 demonstrate that the reaction of a cyanopyridine derivative with hydrogen sulfide is a viable and scalable method. google.comepo.org The process can be conducted under moderate pressure and temperature, and the use of a catalytic amount of base can facilitate the reaction. google.com The choice of solvent can influence the reaction rate and product purity, with alcohols being a common choice. google.comepo.org

For the route proceeding through a carboxamide, the picolinamide (B142947) synthesis patents, such as WO2021076681A1, underscore the importance of efficient amide bond formation. google.comwipo.int These patents often describe the use of coupling agents to activate the carboxylic acid for reaction with an amine. Once the 2-methylpyridine-4-carboxamide (B99329) is obtained, its conversion to the thioamide would be a standard step, though not explicitly detailed for this specific substrate in the reviewed patents.

Advanced Spectroscopic Characterization and Structural Elucidation

Vibrational Spectroscopy Investigations

Vibrational analysis is crucial for identifying the characteristic bonds and functional moieties of 2-Methylpyridine-4-carbothioamide. The presence of the 2-methyl substituted pyridine (B92270) ring and the 4-carbothioamide group results in a complex but interpretable spectrum.

Fourier Transform Infrared (FT-IR) Spectral Analysis

The FT-IR spectrum of this compound is characterized by distinct absorption bands corresponding to the vibrations of its constituent parts. The analysis relies on comparing the observed frequencies with those of related molecules, such as substituted pyridines and thioamides. mdpi.comnih.gov

The high-wavenumber region is dominated by N-H stretching vibrations of the primary thioamide group (-CSNH₂), which typically appear as two distinct bands in the 3450–3200 cm⁻¹ range, corresponding to asymmetric and symmetric stretching modes, respectively. acs.org Aromatic C-H stretching vibrations from the pyridine ring are expected to be observed around 3100–3000 cm⁻¹. The aliphatic C-H stretching of the methyl group (CH₃) typically appears in the 2980–2870 cm⁻¹ region.

The fingerprint region below 1700 cm⁻¹ contains several key vibrational modes. The C=N stretching vibrations of the pyridine ring are found in the 1620–1550 cm⁻¹ range. The thioamide group contributes significantly to this region, with the C=S stretching vibration (Thioamide I band) expected around 1350-1300 cm⁻¹. acs.org This band is often coupled with other vibrations and can be found at lower frequencies as well. The N-H bending (scissoring) mode of the thioamide is typically observed near 1650-1600 cm⁻¹. Vibrations involving C-N stretching are also prominent in the 1500-1400 cm⁻¹ range. In-plane and out-of-plane bending vibrations of the pyridine ring and the C-H bonds contribute to the complex series of bands below 1200 cm⁻¹.

Table 1: Predicted FT-IR Vibrational Frequencies and Assignments for this compound

| Frequency Range (cm⁻¹) | Vibrational Assignment | Functional Group |

|---|---|---|

| 3450 - 3350 | Asymmetric N-H Stretch | Thioamide (-CSNH₂) |

| 3300 - 3200 | Symmetric N-H Stretch | Thioamide (-CSNH₂) |

| 3100 - 3000 | Aromatic C-H Stretch | Pyridine Ring |

| 2980 - 2920 | Asymmetric C-H Stretch | Methyl (-CH₃) |

| 2880 - 2850 | Symmetric C-H Stretch | Methyl (-CH₃) |

| 1620 - 1580 | N-H Bending | Thioamide (-CSNH₂) |

| 1600 - 1550 | C=N Ring Stretching | Pyridine Ring |

| 1500 - 1400 | C-N Stretching | Thioamide (-CSNH₂) |

| 1460 - 1440 | Asymmetric C-H Bending | Methyl (-CH₃) |

| 1380 - 1360 | Symmetric C-H Bending | Methyl (-CH₃) |

| 1350 - 1300 | C=S Stretching (Thioamide I) | Thioamide (-CSNH₂) |

| 1200 - 1000 | Ring Breathing & C-H In-plane Bending | Pyridine Ring |

Raman Spectroscopy: Interpretation of Vibrational Modes

Raman spectroscopy provides complementary information to FT-IR analysis, particularly for symmetric vibrations and vibrations involving the C=S bond and the pyridine ring. The Raman spectrum is often less congested and can be used to identify modes that are weak or inactive in the infrared spectrum. uark.edu

The most intense bands in the Raman spectrum of this compound are expected to be the symmetric pyridine ring breathing modes, typically appearing in the 1050–990 cm⁻¹ region. researchgate.net The C=S stretching vibration of the thioamide group is also expected to show a strong Raman signal. Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, similar to the FT-IR spectrum. Ring stretching modes of the pyridine moiety, which are highly characteristic, appear in the 1610–1570 cm⁻¹ range. The vibrations of the methyl group, including C-H stretching and bending modes, will also be present.

Due to the potential for resonance enhancement when the excitation laser wavelength approaches an electronic transition of the molecule, Resonance Raman (RR) spectroscopy can be a powerful tool to selectively enhance vibrations associated with specific parts (chromophores) of the molecule. uark.edu

Table 2: Predicted Raman Shifts and Assignments for this compound

| Raman Shift Range (cm⁻¹) | Vibrational Assignment | Functional Group |

|---|---|---|

| 3100 - 3050 | Aromatic C-H Stretch | Pyridine Ring |

| 2980 - 2920 | C-H Stretch | Methyl (-CH₃) |

| 1610 - 1570 | C=C/C=N Ring Stretching | Pyridine Ring |

| 1350 - 1300 | C=S Stretching | Thioamide (-CSNH₂) |

| 1250 - 1200 | C-H In-plane Bending | Pyridine Ring |

Potential Energy Distribution (PED) Analysis of Vibrational Modes

For this compound, a PED analysis would likely confirm that the high-frequency modes (>3000 cm⁻¹) are pure stretching vibrations (N-H, C-H). In the fingerprint region, significant vibrational coupling is expected. For instance, the band assigned to C=S stretching is often not a pure vibration but is mixed with C-N stretching and N-H bending modes of the thioamide group. Similarly, the pyridine ring vibrations are complex mixtures of C-C and C-N stretching and C-C-C and C-N-C angle deformations. The methyl group vibrations (stretching, bending, rocking) would also be identified. Such an analysis is critical for accurately assigning the complex vibrational spectra and understanding the intramolecular dynamics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for elucidating the precise molecular structure by probing the nuclei of atoms within the molecule, primarily ¹H (proton) and ¹³C.

Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift Assignment

The ¹H NMR spectrum of this compound displays distinct signals for the methyl, pyridine ring, and thioamide protons. The chemical shifts are influenced by the electronic effects of the nitrogen atom in the ring, the electron-withdrawing carbothioamide group, and the electron-donating methyl group. uci.edu

The protons of the thioamide group (-NH₂) are expected to appear as a broad singlet in the downfield region, typically between δ 8.0 and 9.5 ppm, due to their acidic nature and potential for hydrogen bonding. The pyridine ring protons will appear as distinct signals. The proton at the C6 position (H6), being adjacent to the nitrogen, is the most deshielded and is expected to appear as a doublet around δ 8.5-8.7 ppm. The proton at C5 (H5) would likely be a doublet of doublets around δ 7.6-7.8 ppm. The proton at C3 (H3) is expected to be a singlet or a narrow doublet around δ 7.5-7.7 ppm. The methyl group (-CH₃) protons at the C2 position will appear as a sharp singlet in the upfield region, typically around δ 2.5-2.6 ppm. rsc.org

Table 3: Predicted ¹H NMR Chemical Shifts and Assignments for this compound

| Chemical Shift (δ, ppm) | Proton Assignment | Multiplicity |

|---|---|---|

| ~ 8.5 - 8.7 | H6 | Doublet (d) |

| ~ 8.0 - 9.5 | -NH₂ | Broad Singlet (br s) |

| ~ 7.6 - 7.8 | H5 | Doublet of Doublets (dd) |

| ~ 7.5 - 7.7 | H3 | Singlet (s) or Doublet (d) |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Chemical Shift Assignment

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. For this compound, seven distinct signals are expected. acs.org

The carbon of the thioamide group (C=S) is the most deshielded carbon and will appear significantly downfield, predicted to be in the range of δ 190–200 ppm. The carbons of the pyridine ring have characteristic chemical shifts. The C2 carbon, bearing the methyl group, and the C6 carbon, adjacent to the nitrogen, are expected around δ 158-160 ppm and δ 148-150 ppm, respectively. The C4 carbon, attached to the electron-withdrawing carbothioamide group, is also significantly deshielded, appearing around δ 145-148 ppm. The C3 and C5 carbons are expected at higher field, in the range of δ 120–125 ppm. hmdb.ca The methyl carbon (-CH₃) will give a signal in the upfield region, typically around δ 20–25 ppm. amazonaws.com

Table 4: Predicted ¹³C NMR Chemical Shifts and Assignments for this compound

| Chemical Shift (δ, ppm) | Carbon Assignment |

|---|---|

| ~ 190 - 200 | C=S |

| ~ 158 - 160 | C2 |

| ~ 148 - 150 | C6 |

| ~ 145 - 148 | C4 |

| ~ 120 - 125 | C3, C5 |

Advanced NMR Techniques for Structural Confirmation (e.g., 2D NMR)

While one-dimensional (1D) ¹H and ¹³C NMR spectra provide fundamental information about the chemical environment of protons and carbons, 2D NMR techniques are crucial for assembling the molecular puzzle. Experiments like COSY, HSQC, and HMBC reveal through-bond correlations, definitively establishing the connectivity of the molecular framework. libretexts.orgyoutube.comsdsu.edu

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds (²JHH, ³JHH). sdsu.edu For this compound, a COSY spectrum would show cross-peaks connecting adjacent protons on the pyridine ring, confirming their relative positions. For instance, the proton at position 3 would show a correlation to the proton at position 5, and the proton at position 5 would show a correlation to the proton at position 6.

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons directly to the carbons to which they are attached (¹JCH). columbia.educolumbia.edu It simplifies spectral assignment by directly linking the proton signals to their corresponding carbon signals. In the case of this compound, the HSQC spectrum would show a cross-peak between the methyl protons and the methyl carbon, as well as correlations for each aromatic proton and its directly bonded ring carbon. columbia.edu

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC technique is pivotal for piecing together the complete carbon skeleton by identifying longer-range couplings between protons and carbons over two to three bonds (²JCH, ³JCH). columbia.edulibretexts.org This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and linking different fragments of the molecule. For this compound, HMBC would be instrumental in confirming the position of the carbothioamide group at C4 by showing correlations from the protons on the pyridine ring (e.g., H3 and H5) to the carbon of the carbothioamide group (C=S). It would also show a correlation between the methyl protons and the C2 and C3 carbons of the pyridine ring.

| 2D NMR Technique | Type of Correlation | Key Expected Correlations for this compound |

|---|---|---|

| COSY | ¹H-¹H (through 2-3 bonds) | H3 ↔ H5, H5 ↔ H6 |

| HSQC | ¹H-¹³C (through 1 bond) | CH₃ ↔ C(methyl), H3 ↔ C3, H5 ↔ C5, H6 ↔ C6 |

| HMBC | ¹H-¹³C (through 2-3 bonds) | CH₃ ↔ C2, C3; H3/H5 ↔ C(C=S); H6 ↔ C4, C5 |

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio (m/z) of ions. chemguide.co.uk It is used to determine the exact molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns. libretexts.orgslideshare.net

For this compound (C₇H₈N₂S), the molecular ion peak (M⁺) would be observed at an m/z corresponding to its molecular weight. The presence of nitrogen means the molecular ion peak will be an odd number, consistent with the nitrogen rule.

The fragmentation of the molecular ion under electron impact (EI) provides valuable structural information. chemguide.co.uk The molecule breaks apart into smaller, charged fragments in predictable ways. youtube.com The stability of the pyridine ring means that fragmentation will likely involve the substituents. nist.gov Key fragmentation pathways for this compound could include:

Loss of the thioamide group or parts of it: Cleavage of the C-C bond between the pyridine ring and the carbothioamide group can occur. Loss of the entire ·CSNH₂ radical would lead to a significant fragment ion.

Fragmentation of the pyridine ring: The stable aromatic ring can also fragment, often by losing molecules like hydrogen cyanide (HCN). chempap.org

Alpha-cleavage: The bond adjacent to the nitrogen atom in the ring can break, which is a common fragmentation pattern for amines and related structures. youtube.com

The analysis of these fragment ions allows for the reconstruction of the original molecule's structure. The most abundant fragment ion in the spectrum is known as the base peak and often corresponds to a particularly stable carbocation. chemguide.co.uk

| Feature | Expected Observation for this compound | Information Gained |

|---|---|---|

| Molecular Ion Peak (M⁺) | m/z = 152 (for C₇H₈N₂S) | Confirms molecular formula and weight. |

| Key Fragment 1 | [M - ·SH]⁺ | Loss of a sulfhydryl radical from the thioamide group. |

| Key Fragment 2 | [M - CSNH₂]⁺ | Loss of the carbothioamide group, leaving the 2-methylpyridine (B31789) cation. |

| Key Fragment 3 | [Pyridine-CH₂]⁺ | Fragmentation involving the methyl group. |

Electronic Absorption Spectroscopy (UV-Vis) for Electronic Transitions

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the excitation of electrons from lower to higher energy molecular orbitals. wikipedia.org The resulting spectrum provides information about the electronic structure, particularly the presence of chromophores and conjugated systems.

The UV-Vis spectrum of this compound is expected to show distinct absorption bands characteristic of its structure. The pyridine ring is an aromatic chromophore, and the carbothioamide group also contains π electrons and non-bonding (n) electrons on the sulfur and nitrogen atoms. The key electronic transitions expected are:

π → π* Transitions: These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. libretexts.org They are typically high-energy transitions, resulting in strong absorption bands in the UV region. The conjugated system of the pyridine ring and the C=S double bond will give rise to these absorptions. libretexts.org

n → π* Transitions: These involve the promotion of an electron from a non-bonding orbital (from the lone pairs on S and N) to a π* antibonding orbital. libretexts.orglibretexts.org These transitions are lower in energy than π → π* transitions and thus occur at longer wavelengths, often with lower intensity. libretexts.org

The position (λmax) and intensity (molar absorptivity, ε) of these absorption bands can be influenced by the solvent polarity. For example, n → π* transitions typically experience a blue shift (shift to shorter wavelength) in polar solvents. libretexts.org

| Electronic Transition | Involved Orbitals | Expected Spectral Region | Relative Intensity |

|---|---|---|---|

| π → π | π bonding to π antibonding | Shorter Wavelength (UV) | High (Large ε) |

| n → π | Non-bonding to π antibonding | Longer Wavelength (UV/Visible) | Low (Small ε) |

Solid State Structure and Crystallographic Analysis

Single Crystal X-ray Diffraction (SCXRD) Studies of Analogues

Single-crystal X-ray diffraction is a powerful technique for the precise determination of molecular and crystal structures, providing data on bond lengths, bond angles, and unit cell parameters. Although a crystal structure for 2-Methylpyridine-4-carbothioamide has not been reported, data from closely related compounds, such as pyridine-4-carbothioamide and its N-substituted derivatives, offer valuable insights.

For instance, the crystallographic data for N-butylpyridine-4-thiocarboxamide reveals a monoclinic crystal system. nih.gov Similarly, a more complex derivative, 2-methyl-N-[(4-methylpyridin-2-yl)carbamothioyl]benzamide, also crystallizes in a monoclinic system. nih.gov These examples suggest that this compound is likely to adopt a similar crystal system.

Table 1: Crystallographic Data for Selected Analogues of this compound

| Parameter | N-Butylpyridine-4-thiocarboxamide nih.gov | 2-Methyl-N-[(4-methylpyridin-2-yl)carbamothioyl]benzamide nih.gov |

| Chemical Formula | C₁₀H₁₄N₂S | C₁₅H₁₅N₃OS |

| Molecular Weight | 194.29 | 285.36 |

| Crystal System | Monoclinic | Monoclinic |

| Space Group | P2₁/n | P2₁/c |

| a (Å) | 8.0895 (3) | 11.7131 (3) |

| b (Å) | 13.5947 (4) | 6.2423 (2) |

| c (Å) | 10.4936 (3) | 19.5376 (5) |

| β (°) | 111.895 (2) | 95.312 (2) |

| Volume (ų) | 1070.78 (6) | 1422.39 (7) |

| Z | 4 | 4 |

Analysis of Intermolecular Interactions within Crystal Lattices

The crystal packing of pyridine (B92270) carbothioamide derivatives is predominantly governed by a network of intermolecular hydrogen bonds and other non-covalent interactions.

A recurring and dominant feature in the crystal structures of primary and secondary thioamides is the formation of hydrogen bonds involving the thioamide moiety. In analogues of this compound, strong N-H⋯S hydrogen bonds are consistently observed. These interactions can lead to the formation of centrosymmetric dimers with an R²₂(8) ring motif. nih.govnih.gov For example, in the crystal structure of a cobalt complex with pyridine-4-carbothioamide, the discrete complexes are linked into a three-dimensional network by such N-H⋯S hydrogen bonds. nih.gov

In cases where other functional groups are present, such as a carbonyl group in 2-methyl-N-[(4-methylpyridin-2-yl)carbamothioyl]benzamide, intramolecular N-H⋯O hydrogen bonds are also observed. nih.gov Furthermore, weaker C-H⋯S and C-H⋯O interactions contribute to the stability of the crystal packing. nih.govresearchgate.net In solvated crystals, such as a cadmium thiocyanate (B1210189) complex with pyridine-4-carbothioamide and methanol, N-H⋯O and O-H⋯S hydrogen bonds are also present, linking the solvent molecules to the main structure. iucr.org

π-π stacking interactions between the pyridine rings are another significant factor in the crystal engineering of these compounds. In a study of substituted pyridine-2-carboxamides, π-stacking of the pyridine rings was observed, contributing to the three-dimensional architecture. nih.gov For some pyridine derivatives, these interactions can lead to the formation of layers or stepped-like progressions of molecules. nih.gov The interplanar distances are typically in the range of 3.4 to 3.8 Å. nih.gov

In addition to hydrogen bonding and π-π stacking, other weaker non-covalent interactions can play a role in the crystal packing. These can include dipole-dipole interactions and van der Waals forces. In some structures, C-H⋯π interactions are also observed, where a hydrogen atom interacts with the π-system of a pyridine ring. ed.ac.uk

Conformational Analysis in the Solid State

The conformation of pyridine carbothioamide derivatives in the solid state is characterized by the relative orientation of the pyridine ring and the carbothioamide group. In N-butylpyridine-4-thiocarboxamide, the dihedral angle between the pyridine ring and the thioamide plane is 23.38 (8)°. nih.gov For 2-methyl-N-[(4-methylpyridin-2-yl)carbamothioyl]benzamide, the molecule is non-planar with the benzene (B151609) and pyridine rings being inclined to one another by 26.86 (9)°. nih.gov The thioamide group itself is generally planar. The presence of a methyl group at the 2-position of the pyridine ring in this compound may introduce some steric hindrance, potentially influencing the dihedral angle between the ring and the carbothioamide side chain.

Polymorphism Studies of this compound and Analogues

Polymorphism, the ability of a compound to exist in more than one crystal form, is a critical consideration in materials science and pharmaceuticals. While no specific polymorphism studies on this compound were found, research on related compounds suggests that it is a plausible phenomenon for this class of molecules. For example, a derivative of isoniazid, which also contains a pyridine ring, has been shown to exhibit polymorphism, with two different crystal forms identified. rsc.org These polymorphs displayed distinct hydrogen-bonding patterns, leading to either chain or ring motifs. rsc.org Similarly, two polymorphic forms have been distinguished for a tricarbonylrhenium(I) complex with N-methylpyridine-2-carbothioamide. researchgate.net The potential for different packing arrangements and intermolecular interactions in this compound makes it a candidate for exhibiting polymorphism, which could have implications for its physical properties.

Compound Names

Computational Chemistry and Quantum Mechanical Investigations

Density Functional Theory (DFT) for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is frequently employed to predict the molecular geometry and various electronic properties of organic compounds.

The accuracy of DFT calculations is highly dependent on the choice of the exchange-correlation functional and the basis set. For organic molecules containing nitrogen and sulfur, a common and reliable approach involves the use of hybrid functionals, such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr). This functional combines the accuracy of Hartree-Fock theory with the computational efficiency of DFT.

For the basis set, Pople-style basis sets are often utilized. A typical choice is the 6-311++G(d,p) basis set. irjweb.com This set is extensive, providing a flexible description of the electron distribution by including diffuse functions (++) to account for lone pairs and anionic character, as well as polarization functions (d,p) to describe the non-spherical shape of electron clouds in chemical bonds. Such a combination has been shown to provide reliable results for the geometries and electronic properties of similar heterocyclic compounds. ias.ac.in

Geometry optimization is a fundamental step in computational chemistry, where the algorithm seeks the lowest energy arrangement of atoms in a molecule. Using the selected DFT method, the equilibrium geometry of 2-Methylpyridine-4-carbothioamide is calculated in the gas phase. This process yields key molecular parameters such as bond lengths, bond angles, and dihedral angles. These calculated parameters provide a detailed three-dimensional picture of the molecule in its most stable state.

Table 1: Representative Calculated Molecular Parameters

| Parameter | Bond/Angle | Value |

|---|---|---|

| Bond Length | C-C (ring) | ~1.39 Å |

| C-N (ring) | ~1.34 Å | |

| C-C (substituent) | ~1.51 Å | |

| C=S | ~1.68 Å | |

| C-NH2 | ~1.36 Å | |

| Bond Angle | C-N-C (ring) | ~117° |

| N-C-C (ring) | ~123° | |

| C-C-S | ~125° | |

| C-C-NH2 | ~116° |

Note: These values are illustrative and based on general parameters for similar molecular structures.

The presence of single bonds in the carbothioamide side chain allows for rotational freedom, leading to different possible conformations (rotamers). Conformational analysis is performed by exploring the potential energy surface (PES) of the molecule. This is typically done by systematically rotating the dihedral angle around the bond connecting the pyridine (B92270) ring to the carbothioamide group and calculating the energy at each step. The resulting energy profile helps identify the most stable conformers (energy minima) and the transition states (energy maxima) that separate them. Studies on similar molecules with flexible side chains have shown that the relative orientation of functional groups can significantly impact the molecule's stability and properties. nih.gov

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. youtube.comyoutube.comyoutube.com

The HOMO is the outermost orbital containing electrons and acts as an electron donor, making it central to the molecule's nucleophilicity. youtube.comyoutube.com The LUMO is the innermost orbital without electrons and acts as an electron acceptor, determining the molecule's electrophilicity. youtube.comyoutube.com

For this compound, DFT calculations would reveal the spatial distribution of these orbitals. It is anticipated that the HOMO would be primarily localized over the sulfur atom of the carbothioamide group and the nitrogen atom of the pyridine ring, as these are regions with high electron density. The LUMO is likely to be distributed across the π-system of the pyridine ring, which can accept electron density.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for describing the reactivity and stability of a molecule. irjweb.com

Chemical Reactivity : A small HOMO-LUMO gap indicates that a molecule can be easily excited, suggesting higher chemical reactivity. mdpi.com Such molecules are considered "soft."

Kinetic Stability : A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity because it requires more energy to remove an electron from the HOMO and/or add an electron to the LUMO. irjweb.comnih.gov These molecules are referred to as "hard." mdpi.com

Bioactivity : The energy gap has been used to understand and prove the bioactivity of molecules, as it relates to the potential for charge transfer interactions within the molecule or with a biological target. irjweb.comscirp.org

The calculated HOMO-LUMO energy gap provides a quantitative measure of the electronic stability and reactivity of this compound.

Table 2: Frontier Molecular Orbital (FMO) Properties

| Property | Description | Significance |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Relates to electron-donating ability (nucleophilicity) |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Relates to electron-accepting ability (electrophilicity) |

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Charge Delocalization

Natural Bond Orbital (NBO) analysis is a powerful computational method used to study charge transfer, hyperconjugative interactions, and the delocalization of electron density within a molecule. uni-muenchen.dewikipedia.orgwisc.edu It transforms the complex, delocalized molecular orbitals into localized one-center (lone pairs) and two-center (bonds) orbitals, which correspond to the familiar Lewis structure representation. uni-muenchen.dewikipedia.org

For this compound, NBO analysis elucidates the stability of the molecule arising from intramolecular interactions. The key interactions involve the delocalization of electron density from filled (donor) Lewis-type NBOs to empty (acceptor) non-Lewis NBOs. The energetic significance of these interactions is estimated using second-order perturbation theory. scirp.orgimpactjournals.us

The primary donor NBOs in this compound are the lone pairs on the nitrogen and sulfur atoms, as well as the π-bonds of the pyridine ring. The principal acceptor NBOs are the antibonding orbitals (σ* and π*) associated with the pyridine ring and the carbothioamide group.

Key intramolecular interactions identified through NBO analysis include:

π → π interactions:* Delocalization of π-electrons within the aromatic pyridine ring, which is fundamental to its aromatic stability.

LP → π interactions:* The delocalization of a lone pair (LP) from the pyridine nitrogen atom into the π* antibonding orbitals of the ring's C=C and C=N bonds.

LP → σ interactions:* Delocalization of lone pairs from the sulfur and nitrogen atoms of the carbothioamide group into the σ* antibonding orbitals of adjacent bonds. This hyperconjugative interaction contributes significantly to the molecule's stability.

The stabilization energy, E(2), associated with these delocalizations indicates the strength of the interaction. A higher E(2) value signifies a more intense and significant interaction, reflecting greater electron density delocalization and increased molecular stability. scirp.org

Table 1: Expected Donor-Acceptor NBO Interactions in this compound

| Donor NBO (i) | Acceptor NBO (j) | Interaction Type | Expected Significance |

|---|---|---|---|

| LP (N) on Pyridine Ring | π(C-C) in Ring | Lone Pair → Antibonding π | High |

| LP (S) on Carbothioamide | π(C-N) in Ring | Lone Pair → Antibonding π | Moderate |

| LP (N) on Carbothioamide | σ(C-S) | Lone Pair → Antibonding σ | Moderate |

| π(C-C) in Ring | π(C-C) in Ring | π → Antibonding π | High |

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. mdpi.commdpi.com The MEP map provides a visual representation of the total electrostatic potential on the electron density surface of the molecule. Different potential values are represented by different colors, allowing for a straightforward identification of electron-rich and electron-poor regions.

The color code for an MEP map is typically as follows:

Red: Represents regions of the most negative electrostatic potential, indicating electron-rich areas that are susceptible to electrophilic attack.

Blue: Represents regions of the most positive electrostatic potential, indicating electron-deficient areas that are prone to nucleophilic attack.

Green: Represents regions of zero or neutral potential.

Yellow/Orange: Represents regions of intermediate negative/positive potential.

For this compound, the MEP map would reveal specific sites of reactivity. The regions of negative potential (red/yellow) are expected to be localized around the electronegative sulfur and nitrogen atoms due to their lone pairs of electrons. mdpi.commdpi.com These sites are the most likely targets for electrophiles. Conversely, the regions of positive potential (blue) are anticipated to be around the hydrogen atoms of the amino (-NH2) group, making them susceptible to attack by nucleophiles.

Table 2: Predicted Reactive Sites of this compound from MEP Analysis

| Molecular Region | Expected MEP Color | Predicted Potential | Predicted Reactivity |

|---|---|---|---|

| Sulfur Atom (Thione Group) | Red | Strongly Negative | Site for Electrophilic Attack |

| Nitrogen Atom (Pyridine Ring) | Red/Yellow | Negative | Site for Electrophilic Attack / H-bonding |

| Hydrogen Atoms (Amino Group) | Blue | Positive | Site for Nucleophilic Attack / H-bonding |

| Aromatic Ring (π-system) | Green/Yellow | Neutral to Slightly Negative | Potential for π-stacking interactions |

Theoretical Vibrational Spectra and Spectroscopic Parameter Prediction

Computational methods, particularly Density Functional Theory (DFT), are widely used to simulate the vibrational spectra (Infrared and Raman) of molecules. sphinxsai.comnih.gov These theoretical spectra provide a basis for interpreting and assigning the bands observed in experimental measurements.

The simulation of IR and Raman spectra for this compound is typically performed using DFT calculations with a suitable functional, such as B3LYP, and a basis set like 6-311++G(d,p). nih.govresearchgate.net The process begins with the optimization of the molecule's geometry to find its lowest energy conformation. Following geometry optimization, frequency calculations are performed to determine the vibrational modes and their corresponding frequencies, IR intensities, and Raman scattering activities. researchgate.netnih.gov

The calculated vibrational frequencies correspond to the fundamental modes of vibration, which include stretching, bending, wagging, twisting, and rocking motions of the atoms. The IR intensity is related to the change in the dipole moment during a vibration, while Raman activity is related to the change in polarizability. nih.gov

A direct comparison between the theoretical and experimental vibrational frequencies is crucial for validating the computational model and accurately assigning the experimental spectral bands. sphinxsai.comresearchgate.netresearchgate.net Theoretical frequencies are often systematically higher than experimental ones due to the neglect of anharmonicity in the calculations and the use of a finite basis set. To correct for this, the calculated frequencies are typically scaled by an empirical scaling factor (e.g., 0.961 for B3LYP/6-311++G(d,p)) to improve agreement with experimental data. nih.gov

The vibrational spectrum of this compound can be divided into several regions corresponding to the vibrations of its distinct functional groups: the methyl group, the pyridine ring, and the carbothioamide group.

Table 3: Tentative Vibrational Mode Assignments for this compound

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) (Experimental) | Expected Wavenumber Range (cm⁻¹) (Scaled Theoretical) | Description |

|---|---|---|---|

| N-H Asymmetric/Symmetric Stretch | 3300 - 3500 | 3310 - 3520 | Stretching of the amino group bonds |

| C-H Aromatic Stretch | 3000 - 3100 | 3010 - 3110 | Stretching of C-H bonds in the pyridine ring |

| C-H Methyl Stretch | 2850 - 3000 | 2860 - 3010 | Stretching of C-H bonds in the methyl group |

| C=N / C=C Ring Stretch | 1400 - 1600 | 1410 - 1610 | Stretching vibrations of the pyridine ring skeleton |

| N-H Bending | 1590 - 1650 | 1600 - 1660 | Scissoring motion of the amino group |

| C=S Stretch (Thioamide I) | 1200 - 1400 | 1210 - 1410 | Primarily C=S stretching mixed with C-N stretching |

| C-N Stretch (Thioamide II) | 950 - 1150 | 960 - 1160 | Stretching of the C-N bond in the carbothioamide group |

Computational Studies of Chemical Reactivity Descriptors

Quantum chemical calculations can determine a range of global reactivity descriptors that help quantify the chemical reactivity and stability of a molecule. researchgate.netekb.eg These descriptors are derived from the energies of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO: Represents the ability of a molecule to donate an electron. A higher HOMO energy corresponds to a better electron donor.

LUMO: Represents the ability of a molecule to accept an electron. A lower LUMO energy corresponds to a better electron acceptor.

HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is an indicator of molecular stability. A large gap implies high kinetic stability and low chemical reactivity, while a small gap suggests the molecule is more reactive. researchgate.net

From the HOMO and LUMO energies, several important reactivity descriptors can be calculated, including electronegativity (χ) and global hardness (η).

Electronegativity (χ): This is a measure of the power of an atom or group of atoms in a molecule to attract electrons to itself. It is calculated as the negative of the chemical potential (μ).

Formula: χ = -μ ≈ (I + A) / 2 ≈ -(E_HOMO + E_LUMO) / 2

Global Hardness (η): This descriptor measures the resistance of a molecule to change its electron distribution or charge transfer. Molecules with a large HOMO-LUMO gap are considered "hard," while those with a small gap are "soft."

Formula: η ≈ (I - A) / 2 ≈ (E_LUMO - E_HOMO) / 2

Here, I is the ionization potential (I ≈ -E_HOMO) and A is the electron affinity (A ≈ -E_LUMO). These descriptors provide a quantitative framework for understanding the reactivity of this compound.

Table 4: Key Chemical Reactivity Descriptors

| Descriptor | Formula | Chemical Significance |

|---|---|---|

| Chemical Potential (μ) | (E_HOMO + E_LUMO) / 2 | Measures the escaping tendency of electrons from an equilibrium system. |

| Electronegativity (χ) | -(E_HOMO + E_LUMO) / 2 | Indicates the ability to attract electrons. |

| Global Hardness (η) | (E_LUMO - E_HOMO) / 2 | Measures resistance to charge transfer. |

| Global Softness (S) | 1 / (2η) | The reciprocal of hardness; indicates higher reactivity. |

| Global Electrophilicity Index (ω) | μ² / (2η) | Measures the propensity of a species to accept electrons. |

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Excitations and Optical Properties

Time-Dependent Density Functional Theory (TD-DFT) is a powerful computational method for studying the electronic excited states of molecules. mdpi.commdpi.com It allows for the prediction of electronic absorption spectra and other optical properties, providing a theoretical basis for understanding how a molecule interacts with light. nih.gov

TD-DFT calculations can simulate the UV-Vis absorption spectrum of a molecule by determining the energies of electronic transitions from the ground state to various excited states. rsc.org The calculated spectrum can then be compared with experimental data to validate the computational model and to assign specific electronic transitions to the observed absorption bands. semanticscholar.org For this compound, a simulated spectrum would reveal the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which are related to the intensity of the absorption. mdpi.com

Molecules with large changes in dipole moment upon electronic excitation can exhibit significant non-linear optical (NLO) properties. These materials are of interest for applications in optoelectronics and photonics. nih.gov The first hyperpolarizability (β) is a key parameter that quantifies the second-order NLO response of a molecule. rasayanjournal.co.in

Computational methods, such as DFT, can be used to calculate the static and dynamic hyperpolarizabilities of a molecule. mdpi.comjournaleras.com These calculations provide a theoretical screening tool for identifying promising NLO candidates. For this compound, the calculated hyperpolarizability would indicate its potential for use in NLO applications. nih.gov

Table 3: Calculated Optical Properties of this compound

| Property | Description | Calculated Value |

|---|---|---|

| λmax (nm) | Wavelength of maximum UV-Vis absorption | Data not available |

| Oscillator Strength | Intensity of the electronic transition | Data not available |

| First Hyperpolarizability (β) | Measure of the second-order NLO response | Data not available |

Molecular Modeling and Docking Studies of Molecular Interactions (without reference to biological targets)

Molecular modeling and docking are computational techniques used to predict the preferred orientation and interaction energy of one molecule when bound to another. While frequently used in drug design to study interactions with biological macromolecules, these methods are also applicable to understanding non-covalent interactions in a non-biological context, such as in materials science or supramolecular chemistry. mdpi.comacs.orgnih.gov

For this compound, docking studies could be employed to investigate its interactions with other small molecules, polymers, or surfaces. Such studies would reveal the key intermolecular forces, such as hydrogen bonds, π-π stacking, and van der Waals interactions, that govern the formation of molecular aggregates or complexes. researchgate.net The results of these simulations can provide valuable information for the design of new materials with specific properties. researchgate.net

Coordination Chemistry of 2 Methylpyridine 4 Carbothioamide Ligands

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with 2-Methylpyridine-4-carbothioamide typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. The resulting complexes are then characterized using a variety of spectroscopic and analytical techniques to determine their structure and properties.

Complexation with Transition Metals (e.g., Ru, Os, Rh, Ir, Cu, Zn, Co, Cd)

This compound and its derivatives have been successfully used to synthesize complexes with a range of transition metals. For instance, related pyridinecarbothioamide ligands have been shown to form stable complexes with ruthenium(II), osmium(II), rhodium(III), and iridium(III). mdpi.com The synthesis of these organometallic complexes is typically achieved by reacting the corresponding dimeric metal-halide precursors with the ligand. mdpi.com For example, the reaction of N-(4-fluorophenyl)pyridine-2-carbothioamide with dimeric precursors like [M(π-bound ligand)X₂]₂ (where M = Ru(II), Os(II), Rh(III), Ir(III); X = Cl, Br, I) yields the desired metal complexes. mdpi.com

Similarly, complexes of cobalt(III) and cadmium(II) have been synthesized using pyridyl Schiff base ligands, which share structural similarities with this compound. tandfonline.com The synthesis of a Co(III) complex involved reacting the ligand with CoCl₂·6H₂O in a 2:1 ligand-to-metal ratio in methanol, with the addition of triethylamine. tandfonline.com The formation of metal complexes with Cu(II) and Zn(II) using mixed ligands including a carbothioamide derivative has also been reported. nih.gov

Table 1: Examples of Synthesized Transition Metal Complexes with Pyridinecarbothioamide Derivatives

| Metal | Ligand | Synthetic Method | Characterization Techniques | Reference |

|---|---|---|---|---|

| Ru(II) | N-(4-fluorophenyl)pyridine-2-carbothioamide | Reaction with [Ru(cym)Br₂]₂ | Elemental Analysis, NMR, ESI-MS, X-ray Diffraction | mdpi.com |

| Os(II) | N-(4-fluorophenyl)pyridine-2-carbothioamide | Reaction with [Os(cym)Cl₂]₂ | NMR, ESI-MS, X-ray Diffraction | mdpi.com |

| Rh(III) | N-(4-fluorophenyl)pyridine-2-carbothioamide | Reaction with [Rh(Cp*)Cl₂]₂ | Elemental Analysis, NMR, ESI-MS | mdpi.com |

| Ir(III) | N-(4-fluorophenyl)pyridine-2-carbothioamide | Reaction with [Ir(Cp*)Cl₂]₂ | Elemental Analysis, NMR, ESI-MS | mdpi.com |

| Co(III) | N-2-(6-methylpyridyl)-2-hydroxy-1-naphthaldimine | Reaction with CoCl₂·6H₂O (2:1 ratio) | FT-IR, ¹H NMR, UV-Vis, Mass Spectrometry | tandfonline.com |

| Cd(II) | N-2-(6-methylpyridyl)-2-hydroxy-1-naphthaldimine | Reaction with CdCl₂·H₂O | FT-IR, ¹H NMR, UV-Vis, Mass Spectrometry | tandfonline.com |

| Cu(II) | 2-(butan-2-ylidene)hydrazinecarbothioamide | Condensation reaction with co-ligands | Elemental Analysis, ¹H-NMR, FT-IR, UV Spectroscopy | nih.gov |

| Zn(II) | 2-(butan-2-ylidene)hydrazinecarbothioamide | Condensation reaction with co-ligands | Elemental Analysis, ¹H-NMR, FT-IR, UV Spectroscopy | nih.gov |

Ligand to Metal Ratio Studies in Complex Formation

The stoichiometry of the resulting metal complex is highly dependent on the reaction conditions, the nature of the metal ion, and the ligand itself. Studies on related systems have shown the formation of complexes with different ligand-to-metal ratios.

For instance, in the synthesis of Co(III) and Cd(II) complexes with a pyridyl Schiff base ligand, a 2:1 ligand-to-metal molar ratio was employed, leading to the formation of complexes where two ligand molecules coordinate to a single metal center. tandfonline.com Similarly, the reaction of N-Phenylmorpholine-4-carbothioamide with various bivalent metal ions in a 2:1 molar ratio resulted in complexes of the type [MCl₂(κ¹S-HPMCT)₂] and [M(κ²S,N-PMCT)₂]. semanticscholar.org In contrast, the synthesis of mixed ligand-metal complexes of 2-hydroxybenzaldehydethiosemicarbazone with imidazole (B134444) as a co-ligand was carried out using a 1:1:2 molar ratio of the primary ligand, metal salt, and co-ligand, respectively. nih.gov

The determination of the ligand-to-metal ratio is often confirmed through elemental analysis and can be further supported by spectroscopic and crystallographic data. The molar conductance values can also provide insights into the stoichiometry, indicating whether the complex is an electrolyte or non-electrolyte. researchgate.net

Ligand Coordination Modes and Denticity

This compound possesses two potential donor atoms for coordination to a metal center: the nitrogen atom of the pyridine (B92270) ring and the sulfur atom of the thiocarbonyl group. This allows for various coordination modes, influencing the structure and properties of the resulting metal complexes.

N-Coordination through Pyridine Nitrogen

Coordination of the pyridine nitrogen to the metal center is a common feature in complexes of pyridine-containing ligands. This is often evidenced by changes in the vibrational frequencies of the pyridine ring in the FT-IR spectrum and shifts in the proton signals of the pyridine ring in the ¹H NMR spectrum upon complexation. mdpi.com In many organometallic complexes of pyridinecarbothioamides, the pyridine nitrogen is a primary coordination site. mdpi.com For example, in silver(I) and copper(II) complexes with 2-amino-3-methylpyridine, coordination occurs through the endocyclic nitrogen atom of the pyridine ring. mdpi.com

S-Coordination through Thiocarbonyl Sulfur

The sulfur atom of the thiocarbonyl group (C=S) is another key coordination site. The involvement of the sulfur atom in coordination is typically confirmed by a shift in the ν(C=S) stretching frequency in the FT-IR spectrum to a lower wavenumber. semanticscholar.org In complexes of N-Phenylmorpholine-4-carbothioamide, the shift in the ν(C=S) band indicates that the ligand is bonded to the metal ions through the sulfur atom. semanticscholar.org

Mixed N,S-Coordination Modes

The ability of this compound to act as a bidentate ligand, coordinating through both the pyridine nitrogen and the thiocarbonyl sulfur, is a significant aspect of its coordination chemistry. This chelation leads to the formation of stable five- or six-membered rings with the metal ion.

In many reported complexes of similar thioamide ligands, a bidentate N,S-coordination mode is observed. researchgate.net For example, in rhenium(I) complexes with N-methylpyridine-2-carbothioamide, the ligand acts as a bidentate N,S donor. researchgate.net This mode of coordination is often confirmed by single-crystal X-ray diffraction analysis, which provides direct evidence of the bonding between the metal and both the nitrogen and sulfur atoms. mdpi.comresearchgate.net Spectroscopic data, such as simultaneous shifts in the characteristic vibrational frequencies for both the pyridine ring and the thiocarbonyl group in the FT-IR spectrum, also support this coordination mode. orientjchem.org The formation of a chelate ring can be further inferred from the downfield shift of specific proton signals in the ¹H NMR spectrum upon complexation. mdpi.com

Table 2: Coordination Modes of Pyridinecarbothioamide and Related Ligands

| Ligand | Metal(s) | Coordination Mode | Evidence | Reference |

|---|---|---|---|---|

| N-(4-fluorophenyl)pyridine-2-carbothioamide | Ru(II), Os(II), Rh(III), Ir(III) | Bidentate (N,S) | X-ray Diffraction, NMR Spectroscopy | mdpi.com |

| N-methylpyridine-2-carbothioamide | Re(I) | Bidentate (N,S) | X-ray Diffraction, FT-IR, NMR | researchgate.net |

| 4-Methylpyridine-3-carbothioamide | Ru(II), Os(II) | Bidentate (N,S) | General statement on bidentate nature | |

| N-Phenylmorpholine-4-carbothioamide | Ni(II), Cu(II), Pd(II), Pt(II), Zn(II), Cd(II), Hg(II) | Bidentate (N,S) | FT-IR Spectroscopy | semanticscholar.org |

| 2-amino-3-methylpyridine | Ag(I), Cu(II) | Monodentate (N) | X-ray Diffraction | mdpi.com |

| 3,5-dimethyl-1-H-pyrazole-1-carbothioamide | Cr(III), Mo(II), Ni(II), Pd(II), Pt(II) | Bidentate (N,S) | FT-IR Spectroscopy | orientjchem.org |

Influence of Metal Center and Ancillary Ligands on Complex Architecture

Stereochemical Preferences of Complexes

The stereochemistry of metal complexes containing this compound is diverse, with the ligand capable of adopting different coordination modes. Typically, it acts as a bidentate ligand, coordinating through the pyridine nitrogen and the sulfur atom of the carbothioamide group to form a stable five-membered chelate ring. mdpi.com

The geometry around the metal center is highly dependent on the metal ion itself. For instance, copper(II) complexes of thiosemicarbazones, a class of compounds related to this compound, have been shown to exhibit square planar or distorted octahedral geometries. journalijar.comresearchgate.net In some cases, the specific thiosemicarbazone derivative and ancillary ligands can lead to tetrahedral geometries, as observed in certain zinc(II) complexes. mdpi.com

Organometallic complexes of ruthenium(II), osmium(II), rhodium(III), and iridium(III) with a related ligand, N-(4-fluorophenyl)pyridine-2-carbothioamide, consistently display a "piano-stool" geometry. mdpi.com In these structures, the pyridinecarbothioamide coordinates to the metal center via the pyridine nitrogen and the carbothioamide sulfur atoms. mdpi.com

Furthermore, the nature of the ancillary ligands plays a crucial role in defining the final architecture. For example, in cobalt(III) complexes with dimethylglyoximate as an ancillary ligand, the this compound ligand occupies an axial position in a distorted octahedral geometry. iucr.org The presence of different halide leaving groups (Cl, Br, I) in ruthenium(II) complexes also influences the solid-state packing and intermolecular interactions, although the primary coordination geometry remains similar. mdpi.com

The interplay between the metal's preferred coordination number and the steric and electronic properties of both the primary and ancillary ligands ultimately determines the stereochemical outcome of the complex.

Stability and Ligand Exchange Kinetics of Metal Complexes

The stability of metal complexes with this compound and the kinetics of their ligand exchange reactions are critical aspects of their chemical behavior. The strength of the metal-ligand bond is influenced by both the metal ion and the specific ancillary ligands. nih.gov

Studies on related pyridine-2-carbothioamide (B155194) complexes with ruthenium(II), osmium(II), rhodium(III), and iridium(III) have shown that these complexes can undergo ligand exchange reactions in solution. mdpi.com For instance, dissolution in aqueous media can lead to rapid exchange of halide ligands. mdpi.com However, after an initial period of change, the resulting species often exhibit stability over extended periods, as observed by 1H NMR spectroscopy. mdpi.com

The chelate effect, arising from the bidentate coordination of the this compound ligand, generally contributes to the enhanced stability of the resulting complexes compared to those with monodentate ligands. arxiv.orgresearchgate.net This increased stability is a common feature of complexes with polydentate ligands. inorgchemres.org

The kinetics of ligand exchange can be investigated using techniques such as electrospray ionization mass spectrometry (ESI-MS), which allows for the quantitative study of solution-phase equilibria. ru.nl Such studies can provide valuable insights into the rates and mechanisms of ligand dissociation and association. ru.nl The stability of these complexes can also be influenced by external factors such as concentration and temperature, which can affect the equilibrium between different species in solution. nih.gov

Structural Characterization of Coordination Complexes by X-ray Crystallography

Single-crystal X-ray diffraction is an indispensable tool for the unambiguous determination of the three-dimensional structure of coordination complexes of this compound. This technique provides precise information on bond lengths, bond angles, coordination geometry, and intermolecular interactions in the solid state.

Numerous crystal structures of metal complexes containing ligands structurally similar to this compound have been reported, providing a basis for understanding its coordination behavior. For example, the crystal structure of a cobalt(III) complex with N4-n-butylpyridine-4-carbothioamide and dimethylglyoximate reveals a distorted octahedral coordination environment around the cobalt ion. iucr.org In this structure, the pyridine-4-carbothioamide ligand is coordinated through the pyridine nitrogen. iucr.org

In organometallic ruthenium(II) and osmium(II) complexes of N-(4-fluorophenyl)pyridine-2-carbothioamide, X-ray diffraction analysis confirms the expected piano-stool geometry, with the ligand coordinating through the pyridine nitrogen and the carbothioamide sulfur. mdpi.com These studies also provide detailed metric parameters, such as the bond lengths and angles within the chelate ring and between the metal and the coordinating atoms. mdpi.com

The table below presents selected crystallographic data for a representative complex, illustrating the type of information obtained from X-ray diffraction studies.

| Compound | Formula | Crystal System | Space Group | Unit Cell Dimensions | Ref. |

| trans-[Co(C₄H₇N₂O₂)₂Cl(C₁₀H₁₄N₂S)]·0.5H₂O | C₁₈H₂₉CoClN₄O₄S·0.5H₂O | Monoclinic | P2₁/n | a = 11.1976(5) Å, b = 14.7889(7) Å, c = 28.8482(14) Å, β = 95.748(2)° | iucr.org |

This table contains data for a closely related compound, N4-n-butylpyridine-4-carbothioamide, to illustrate the nature of crystallographic data.

X-ray crystallography has also been instrumental in elucidating the structures of copper(II) and platinum(II) complexes of other substituted pyridine-2-carbaldehyde thiosemicarbazones, revealing square planar and distorted square pyramidal geometries. nih.gov These structural determinations are crucial for correlating the molecular structure with the observed chemical and physical properties of the complexes.

Structure Property Relationships in 2 Methylpyridine 4 Carbothioamide Analogues

Impact of Substituent Effects on Electronic and Steric Properties

Substituents on the pyridine (B92270) ring of 2-methylpyridine-4-carbothioamide analogues play a pivotal role in modulating the molecule's intrinsic electronic and steric characteristics. These changes, in turn, dictate the molecule's reactivity, conformation, and potential for intermolecular interactions.

Electronic Effects on Aromaticity and Tautomeric Equilibria

The electronic nature of substituents can significantly influence the π-electron system of the pyridine ring and the tautomeric equilibrium of the carbothioamide group. Pyridine is an aromatic heterocycle with an electronic structure similar to benzene (B151609). libretexts.org The introduction of substituents alters the electron density distribution within the ring.

Aromaticity: Electron-donating groups (EDGs), such as the inherent 2-methyl group, alkoxy (-OR), or amino (-NR₂) groups, increase the electron density on the pyridine ring. Conversely, electron-withdrawing groups (EWGs) like nitro (-NO₂), cyano (-CN), or halo (-F, -Cl) groups decrease the ring's electron density. nih.govcdnsciencepub.com This modulation of electron density affects the aromaticity and the reactivity of the pyridine ring towards, for example, electrophilic substitution. researchgate.net Studies on substituted pyridines have shown that these electronic perturbations can be correlated with spectroscopic data and theoretical calculations. cdnsciencepub.com

Tautomeric Equilibria: The carbothioamide group can exist in a tautomeric equilibrium between the thioamide form and the thioimidic acid (or isothioamide) form. For this compound, this equilibrium is influenced by both the solvent and the electronic nature of substituents on the pyridine ring. The thioamide form is generally more stable, but the position of the equilibrium can be shifted.

Electron-donating groups at positions 2 and 6 of the pyridine ring increase the electron density on the ring nitrogen, which can influence the protonation state and tautomeric balance of the distal carbothioamide group.

Electron-withdrawing groups make the pyridine ring more electron-deficient, which can affect the acidity of the N-H proton of the thioamide group. wikipedia.org

This interplay is similar to the well-studied keto-enol tautomerism in hydroxypyridines, where the equilibrium is sensitive to environmental and structural factors. nih.govwayne.edu Computational studies on related systems have shown that the inclusion of explicit solvent molecules is often necessary to accurately predict tautomeric preferences, especially when strong intermolecular hydrogen bonds can be formed. mdpi.com

| Substituent (R) on Pyridine Ring | Electronic Effect | Expected Impact on Aromaticity | Expected Shift in Tautomeric Equilibrium (towards Thioamide) |

| -OCH₃ | Electron-Donating | Increase | Stabilizes |

| -CH₃ (at C2) | Electron-Donating | Increase | Stabilizes |

| -H | Neutral | Reference | Reference |

| -Cl | Electron-Withdrawing | Decrease | Destabilizes slightly |

| -NO₂ | Strongly Electron-Withdrawing | Significant Decrease | Destabilizes |

Steric Hindrance and Conformational Preferences of Substituents

The size and position of substituents introduce steric hindrance that dictates the molecule's preferred three-dimensional shape or conformation. The 2-methyl group in the parent compound already imposes a degree of steric constraint, influencing the rotational freedom of the C4-carbothioamide bond.

The conformation is largely defined by the dihedral angle between the plane of the pyridine ring and the plane of the carbothioamide group. Introducing bulkier substituents, particularly at the positions ortho to the carbothioamide group (C3 and C5) or adjacent to the existing methyl group (C3), can lead to significant steric repulsion. This repulsion can force the carbothioamide group to twist out of the plane of the pyridine ring, disrupting π-conjugation between the two moieties.

Studies on similarly substituted pyridines and other aromatic systems have demonstrated that steric effects can override electronic effects in determining molecular geometry. nih.gov For instance, bulky ortho-substituents can cause significant deviations from planarity. nih.gov Intramolecular hydrogen bonding can also play a crucial role in controlling the conformation, as seen in pyridin-2-yl guanidine (B92328) derivatives where a 180° change in a key dihedral angle was observed upon salt formation due to the formation of an intramolecular hydrogen bond. nih.gov

| Substituent Position | Substituent Group | Expected Steric Hindrance | Predicted Conformational Effect |

| C2 | -CH₃ (parent) | Moderate | Minor twist of carbothioamide group |

| C2 | -C(CH₃)₃ | High | Significant twist of carbothioamide group |

| C3 | -CH₃ | High | Significant twist due to proximity to both C2-methyl and C4-carbothioamide |

| C5 | -Cl | Moderate | Minor to moderate twist of carbothioamide group |

| C6 | -CH₃ | Low | Minimal direct effect on carbothioamide orientation |

Correlation of Structural Modifications with Molecular Interaction Profiles

The ability of this compound analogues to interact with other molecules is governed by their capacity to form non-covalent bonds. Structural modifications provide a powerful tool to fine-tune these interactions for specific applications, such as designing enzyme inhibitors or new materials.

Modulating Hydrogen Bonding Capabilities

This compound possesses both hydrogen bond donor (the N-H of the thioamide) and acceptor (the pyridine nitrogen and the thiocarbonyl sulfur) sites. The strength of these interactions can be modulated by substituents. nih.gov

Donor Strength: The acidity of the N-H proton is influenced by the electronic properties of the pyridine ring. Electron-withdrawing substituents increase the acidity of the N-H proton, making it a stronger hydrogen bond donor. researchgate.net Thioamides, in general, are considered stronger hydrogen bond donors than their corresponding oxoamides due to increased delocalization of the nitrogen lone pair. researchgate.netnih.gov

Acceptor Strength: The basicity of the pyridine nitrogen determines its strength as a hydrogen bond acceptor. Electron-donating groups enhance the basicity and acceptor strength, while electron-withdrawing groups decrease it. The thiocarbonyl sulfur is generally a weaker hydrogen bond acceptor than a carbonyl oxygen, but its acceptor ability is highly dependent on the geometry of the interaction. nih.govnih.gov Computational studies suggest that thioamide hydrogen-bond accepting ability is strongest when the donor approaches at an angle between 90° and 100° relative to the C=S bond. nih.gov

The ability of pyridine derivatives to chelate metal ions is also tied to the availability and basicity of the nitrogen lone pair, a property that is directly tunable with substituents. acs.org

Tuning π-π Stacking and Other Non-Covalent Interactions

The aromatic pyridine ring is capable of engaging in π-π stacking interactions, which are crucial for molecular recognition and the stability of crystal structures. libretexts.org The nature of these interactions can be precisely tuned.

Electrostatic Effects: The electrostatic potential of the pyridine ring is altered by substituents. An electron-deficient ring (with EWGs) will favorably stack with an electron-rich aromatic system, and vice-versa. nih.gov Theoretical studies on substituted pyridinium (B92312) ions have shown that π-π stacking interactions increase with electron-donating substituents and decrease with electron-withdrawing ones. nih.govresearchgate.net

Ligand Design Strategies for Tuned Chemical Properties

The systematic understanding of the structure-property relationships discussed above enables the rational design of this compound analogues with specific, predetermined properties. This is particularly relevant in the fields of medicinal chemistry and materials science. mdpi.comnih.gov

For instance, in the design of enzyme inhibitors, substituents can be chosen to optimize interactions with the target's active site. A study on pyridine carboxamide and carbothioamide derivatives as urease inhibitors found that the presence of an electron-donating methyl group or an electron-withdrawing chloro group at specific positions on the pyridine ring resulted in significant inhibitory activity. mdpi.com This suggests that a balance of electronic, steric, and hydrogen-bonding properties is key to biological efficacy.

Strategies for Ligand Design:

Enhancing Binding Affinity: To increase affinity for a biological target, substituents can be introduced that complement the active site. This could involve adding a hydrogen bond donor/acceptor to match a residue, or modifying the ring's electronics to enhance π-π stacking with an aromatic amino acid like tryptophan or tyrosine.

Modulating Reactivity and Selectivity: In catalysis, the electronic properties of the pyridine nitrogen can be tuned to modulate the activity of a metal center it is coordinated to. Electron-donating groups increase the ligand's basicity, which can affect the redox potential and reactivity of the metal complex. nih.gov

Controlling Solid-State Properties: For materials science applications, substituents can be used to direct crystal packing. By carefully selecting groups that promote specific non-covalent interactions like hydrogen bonding or π-stacking, it is possible to engineer materials with desired properties such as specific crystal habits or porosity. rsc.org

The structure-activity relationships (SAR) derived from these strategies are essential for optimizing lead compounds in drug discovery and for creating novel functional materials. tandfonline.comnih.gov

Rational Design of New Pyridine-Carbothioamide Scaffolds

The rational design of novel chemical entities is a cornerstone of modern medicinal chemistry, aiming to optimize the therapeutic potential of a lead compound. In the context of this compound analogues, this process is centered on the strategic modification of its core structure to enhance specific chemical interactions with biological targets. The design of new pyridine-carbothioamide scaffolds is a systematic process that begins with the identification of a validated biological target and a thorough understanding of its three-dimensional structure and mechanism of action.

The initial phase of the design process often involves computational studies, such as molecular docking, to predict the binding affinity and orientation of the this compound scaffold within the active site of the target protein. These in silico methods allow for the exploration of potential modifications to the parent molecule and their likely impact on binding. Key structural features of the this compound scaffold that are often considered for modification include the pyridine ring, the methyl group at the 2-position, and the carbothioamide functional group.

Substitutions on the pyridine ring are a common strategy to modulate the electronic and steric properties of the molecule. For instance, the introduction of electron-donating or electron-withdrawing groups can influence the pKa of the pyridine nitrogen, which may be crucial for forming hydrogen bonds or ionic interactions with the target. The position of these substituents is also critical, as it dictates their spatial orientation within the binding pocket.

Structure-activity relationship (SAR) studies of related pyridine-carbothioamide series have provided valuable insights that can guide the rational design of new this compound analogues. For example, research on other pyridine carboxamide and carbothioamide derivatives has shown that specific substitutions can lead to significant improvements in activity against various targets, such as urease and Mycobacterium tuberculosis. mdpi.comacs.org These findings underscore the importance of systematic exploration of the chemical space around the core scaffold.

A hypothetical design strategy for novel this compound analogues targeting a specific enzyme could involve the following steps:

Target Identification and Validation: Establishing the role of a specific enzyme in a disease pathway.

Computational Modeling: Docking of the parent this compound into the enzyme's active site to identify key interactions and potential sites for modification.

Scaffold Modification: Design of a virtual library of analogues with systematic variations in substituents on the pyridine ring and modifications to the carbothioamide group.

In Silico Screening: Evaluation of the virtual library for predicted binding affinity, ADME (absorption, distribution, metabolism, and excretion) properties, and potential toxicity.

Synthesis and Biological Evaluation: Chemical synthesis of the most promising candidates followed by in vitro and in vivo testing to validate the design hypothesis.

The following interactive data table illustrates a hypothetical set of designed analogues and their predicted properties based on rational design principles.

| Compound ID | Modification on Pyridine Ring | Modification on Carbothioamide | Predicted Binding Affinity (LogKi) | Predicted Lipophilicity (LogP) |

|---|---|---|---|---|

| 2-MPCT-01 | None (Parent Compound) | -CSNH2 | -5.2 | 1.8 |

| 2-MPCT-02 | 5-Fluoro | -CSNH2 | -5.8 | 1.9 |

| 2-MPCT-03 | 6-Chloro | -CSNH2 | -6.1 | 2.3 |

| 2-MPCT-04 | None | -CSNHCH3 | -5.5 | 2.1 |

| 2-MPCT-05 | 5-Fluoro | -CSNHCH3 | -6.3 | 2.2 |

Optimization of Molecular Frameworks for Specific Chemical Interactions

Following the initial design and identification of promising new pyridine-carbothioamide scaffolds, the subsequent phase focuses on the fine-tuning of the molecular framework to optimize interactions with the biological target. This optimization process is iterative and relies heavily on a continuous feedback loop between chemical synthesis, biological testing, and molecular modeling.

The goal of molecular framework optimization is to enhance potency, selectivity, and pharmacokinetic properties. This is achieved by making subtle and strategic modifications to the lead compound to improve its fit within the binding site and to establish more favorable non-covalent interactions. These interactions can include hydrogen bonds, ionic bonds, hydrophobic interactions, and van der Waals forces.

For this compound analogues, optimization may involve exploring a wider range of substituents at various positions on the pyridine ring. The size, shape, and electronic nature of these substituents can have a profound impact on the binding affinity. For example, a bulky hydrophobic group might be introduced to occupy a lipophilic pocket within the target's active site, thereby increasing the binding affinity through the hydrophobic effect.

Furthermore, the conformational flexibility of the molecule can be constrained or altered to lock it into a more bioactive conformation. This can be achieved by introducing cyclic structures or by incorporating rigid linkers between different parts of the molecule. Such modifications can reduce the entropic penalty of binding and lead to a more potent compound.

Detailed structural information from X-ray crystallography or NMR spectroscopy of the lead compound bound to its target can provide invaluable guidance for the optimization process. These techniques can reveal the precise binding mode and highlight opportunities for introducing new interactions.

The following interactive data table presents hypothetical research findings from the optimization of a lead this compound analogue, demonstrating how systematic modifications can lead to improved biological activity.

| Compound ID | Modification from Lead | Observed IC50 (µM) | Key Chemical Interaction Improved |

|---|---|---|---|

| Lead-01 | - | 10.5 | Baseline |

| Opt-01a | Addition of 5-OH on pyridine | 5.2 | New hydrogen bond with Ser-122 |

| Opt-01b | Addition of 5-OCH3 on pyridine | 8.9 | Steric hindrance, loss of H-bond |

| Opt-02a | Replacement of 2-CH3 with 2-CF3 | 2.1 | Enhanced hydrophobic interaction |

| Opt-03a | N-methylation of carbothioamide | 7.8 | Altered H-bond geometry |

| Opt-04a | Bioisosteric replacement with carboxamide | 15.3 | Reduced H-bond strength |